molecular formula C16H11NO6S B281031 2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID

2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID

Cat. No.: B281031
M. Wt: 345.3 g/mol
InChI Key: DURRDEYKNKAQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID is a compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse biological activities and are commonly found in natural products. This compound is characterized by the presence of a sulfonyl group attached to the anthracene moiety, which is further linked to a glycine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol, methanol, or acetonitrile, and may require catalysts or specific temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, anthracene derivatives, and various substituted anthraquinone compounds. These products can have different properties and applications depending on the nature of the substituents introduced .

Scientific Research Applications

2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The anthraquinone moiety can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthraquinone derivatives such as:

Uniqueness

2-(9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONAMIDO)ACETIC ACID is unique due to the presence of the sulfonyl group and glycine residue, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H11NO6S

Molecular Weight

345.3 g/mol

IUPAC Name

2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]acetic acid

InChI

InChI=1S/C16H11NO6S/c18-14(19)8-17-24(22,23)9-5-6-12-13(7-9)16(21)11-4-2-1-3-10(11)15(12)20/h1-7,17H,8H2,(H,18,19)

InChI Key

DURRDEYKNKAQFB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCC(=O)O

Origin of Product

United States

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